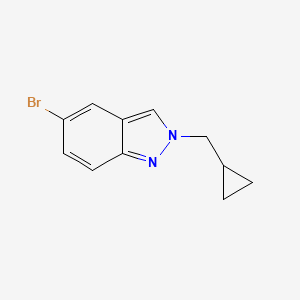

5-Bromo-2-(cyclopropylmethyl)-2H-indazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

5-bromo-2-(cyclopropylmethyl)indazole |

InChI |

InChI=1S/C11H11BrN2/c12-10-3-4-11-9(5-10)7-14(13-11)6-8-1-2-8/h3-5,7-8H,1-2,6H2 |

InChI Key |

BDPAUURZYYFEMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CN2C=C3C=C(C=CC3=N2)Br |

Origin of Product |

United States |

Reaction Mechanisms and Mechanistic Investigations

Mechanistic Studies of C-H Functionalization Reactions

Direct C-H functionalization of the 2H-indazole core represents an efficient strategy for molecular diversification. researchgate.netrsc.org These reactions, often catalyzed by transition metals like rhodium, palladium, or copper, allow for the introduction of various functional groups at specific positions, most commonly at C3, C7, or the C2'-position of a 2-aryl substituent. researchgate.netresearchgate.net

The mechanism for transition-metal-catalyzed C-H functionalization typically involves several key steps:

Coordination: The nitrogen atom of the indazole ring acts as a directing group, coordinating to the metal center.

C-H Activation: The metal catalyst then activates a nearby C-H bond (e.g., at C7 or C2'). This often proceeds via a concerted metalation-deprotonation (CMD) pathway, forming a metallacyclic intermediate. mdpi.com For instance, in Rh(III)-catalyzed reactions, a five-membered rhodacycle intermediate is often formed. mdpi.com

Functionalization: The metallated carbon then reacts with a coupling partner (e.g., an alkene or alkyne). This step involves coordination and insertion of the coupling partner into the metal-carbon bond. mdpi.com

Reductive Elimination/β-Hydride Elimination: The final step regenerates the catalyst and releases the functionalized indazole product. This can occur through reductive elimination or a β-hydride elimination followed by aromatization. mdpi.com

These mechanistic pathways allow for highly regioselective functionalizations that would be difficult to achieve through traditional methods. researchgate.netdoaj.org

Examination of Radical Pathways in Indazole Functionalization

In addition to organometallic pathways, many functionalization reactions of 2H-indazoles proceed through radical mechanisms. researchgate.net Radical pathways are particularly prevalent in metal-free C3-functionalization reactions.

Mechanistic studies suggest that these reactions are often initiated by the formation of a radical species from a precursor or reagent. This radical then attacks the electron-rich indazole ring. For example:

C3-Formylation: Using DMSO as a formylating agent, the reaction is believed to proceed through a radical pathway. researchgate.net

C3-Nitration: The use of iron(III) nitrate (B79036) can achieve C3-nitration, a process that has been shown to involve radical intermediates. chim.it

C3-Alkoxycarbonylation: The reaction of 2H-indazoles with alkylcarbazates under metal-free conditions to yield C3-carboxylic esters is also suggested to proceed via a radical mechanism. researchgate.net

In these processes, a radical is generated and adds to the C3 position of the 2H-indazole. The resulting indazolyl radical intermediate is then oxidized and deprotonated to afford the final aromatic product. The prevalence of C3-selectivity in these radical reactions is a notable feature, likely due to the electronic properties of the 2H-indazole ring system. researchgate.net

Intermolecular and Intramolecular Cyclization Mechanisms

Cyclization reactions are fundamental to the synthesis of the indazole core itself. Various mechanistic pathways are employed to construct the bicyclic ring system.

Intramolecular Nucleophilic Aromatic Substitution (SNAr): This is a common strategy, for instance, in the cyclization of o-haloaryl N-sulfonylhydrazones. The reaction involves deprotonation of the hydrazone followed by an intramolecular SNAr ring closure to form the indazole ring, often catalyzed by copper. nih.gov

Transition-Metal-Catalyzed Annulation: Azobenzenes can undergo rhodium(III)-catalyzed C-H activation followed by intramolecular annulation with partners like alkynes or vinylene carbonate to construct the 2H-indazole skeleton. mdpi.com The mechanism involves the formation of a rhodacycle followed by insertion and reductive elimination. mdpi.com

Radical Cyclization: Iodine-mediated synthesis of 2H-indazoles from ortho-alkylazobenzenes has been shown through DFT calculations to proceed via a radical chain mechanism, involving an iodine-assisted hydrogen transfer from the benzylic position. nih.gov

Photocyclization: Visible-light-driven, photocatalyst-free intramolecular N-N bond coupling of aryl azides provides a green pathway to 2H-indazoles. This reaction proceeds via the generation of a reactive nitrene intermediate from the aryl azide (B81097) upon photoirradiation, which then cyclizes. rsc.org

These diverse cyclization mechanisms, ranging from ionic to organometallic to radical pathways, offer a versatile toolkit for the synthesis of substituted indazoles like 5-Bromo-2-(cyclopropylmethyl)-2H-indazole.

Advanced Spectroscopic and Analytical Characterization Techniques for Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Regioisomeric Assignments

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of indazole derivatives in solution. The chemical shifts (δ), coupling constants (J), and through-space or through-bond correlations provide definitive evidence for the substitution pattern and, crucially, the location of the alkyl substituent on the nitrogen atoms of the indazole core.

The ¹H-NMR and ¹³C-NMR spectra provide the fundamental framework for structural assignment. In 2-substituted 2H-indazoles, the chemical shifts of the protons and carbons on the heterocyclic ring are distinct from those of the corresponding 1H-isomers.

For 5-Bromo-2-(cyclopropylmethyl)-2H-indazole, the ¹H-NMR spectrum is expected to show characteristic signals for the indazole core protons (H-3, H-4, H-6, and H-7) and the cyclopropylmethyl substituent. The H-3 proton of a 2H-indazole typically appears as a distinct singlet at a downfield chemical shift, often above 8.0 ppm. The protons on the benzene (B151609) portion of the ring (H-4, H-6, and H-7) will appear as a set of coupled multiplets, with their specific shifts and coupling constants influenced by the bromine atom at the C-5 position. The cyclopropylmethyl group will present a characteristic pattern: a doublet for the methylene (B1212753) protons (-CH₂-) and a series of multiplets for the methine (-CH-) and methylene (-CH₂-) protons of the cyclopropyl (B3062369) ring in the upfield region of the spectrum.

The ¹³C-NMR spectrum complements the ¹H-NMR data. The chemical shifts of the indazole ring carbons, particularly C-3, C-3a, and C-7a, are highly diagnostic for differentiating N1 and N2 isomers. In the 2H-indazole isomer, the C-3 carbon is typically found at a lower field compared to the 1H-isomer. The bromine atom at C-5 will induce a significant downfield shift for C-5 and influence the shifts of the adjacent carbons (C-4 and C-6).

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Description |

|---|---|---|---|

| 3 | ~8.15 (s, 1H) | ~122.5 | Indazole H-3 proton |

| 4 | ~7.60 (d, 1H) | ~124.0 | Indazole H-4 proton |

| 5 | - | ~115.0 | Carbon bearing bromine |

| 6 | ~7.30 (dd, 1H) | ~129.5 | Indazole H-6 proton |

| 7 | ~7.55 (d, 1H) | ~119.0 | Indazole H-7 proton |

| 3a | - | ~127.0 | Indazole bridgehead carbon |

| 7a | - | ~150.0 | Indazole bridgehead carbon |

| N-CH₂ | ~4.20 (d, 2H) | ~58.0 | Methylene of cyclopropylmethyl |

| CH (cyclopropyl) | ~1.30 (m, 1H) | ~11.5 | Methine of cyclopropyl |

| CH₂ (cyclopropyl) | ~0.50 (m, 4H) | ~4.0 | Methylenes of cyclopropyl |

While ¹H and ¹³C-NMR provide strong initial evidence, two-dimensional (2D) NMR techniques offer definitive proof of regiochemistry.

Heteronuclear Multiple Bond Correlation (HMBC) is invaluable for establishing the connectivity between the cyclopropylmethyl group and the indazole ring. A key correlation is expected between the protons of the N-CH₂ group and the C-3 and C-7a carbons of the indazole core. This three-bond (³J) correlation is only possible if the substituent is on the N-2 position, thus confirming the 2H-indazole structure.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides through-space correlations between protons that are in close proximity. For this compound, a NOESY experiment would be expected to show a correlation between the N-CH₂ protons and the H-3 proton of the indazole ring. The absence of a strong NOE between the N-CH₂ protons and the H-7 proton further supports the N-2 substitution, as the N-1 substituent would be spatially closer to H-7.

Table 2: Key 2D-NMR Correlations for Regiochemical Assignment

| Technique | Correlating Protons | Correlating Carbons/Protons | Significance |

|---|---|---|---|

| HMBC | N-CH₂ (~4.20 ppm) | C-3 (~122.5 ppm) & C-7a (~150.0 ppm) | Confirms covalent linkage to N-2. |

| NOESY | N-CH₂ (~4.20 ppm) | H-3 (~8.15 ppm) | Confirms spatial proximity, supporting N-2 substitution. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Determination

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For this compound (C₁₁H₁₁BrN₂), the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 mass units (e.g., m/z 250 and 252).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The experimentally measured mass is compared to the calculated theoretical mass, with a very low mass error (typically < 5 ppm) confirming the chemical formula.

Common fragmentation pathways in the mass spectrum would likely involve the loss of the cyclopropylmethyl group or cleavage of the cyclopropyl ring, providing further structural information.

Table 3: Predicted Mass Spectrometry Data

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂ |

| Calculated Monoisotopic Mass | 249.0109 u |

| Expected HRMS [M+H]⁺ | 251.0284 (for ⁷⁹Br), 253.0263 (for ⁸¹Br) |

| Key Fragmentation Ions (m/z) | 195/197 [M - C₄H₇]⁺, 170 [M - Br]⁺ |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound would be notable for the absence of the broad N-H stretching vibration (typically seen around 3100-3300 cm⁻¹) that characterizes 1H-indazoles. The spectrum would instead be dominated by C-H, C=C, and C=N stretching and bending vibrations.

Table 4: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic and cyclopropyl C-H |

| 2980-2850 | C-H Stretch | Aliphatic CH₂ |

| 1620-1600 | C=C Stretch | Aromatic ring |

| 1500-1450 | C=N Stretch | Indazole ring |

| ~820 | C-H Bend | Out-of-plane bending for substituted benzene |

| 600-500 | C-Br Stretch | Aryl bromide |

X-ray Diffraction for Solid-State Structure Confirmation

For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of molecular structure. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity, bond lengths, bond angles, and the N-2 substitution pattern beyond any doubt.

An X-ray crystallographic analysis of this compound would definitively show the cyclopropylmethyl group covalently bonded to the N-2 atom of the indazole ring. It would also provide precise measurements of the bond lengths within the bicyclic system and the conformation of the cyclopropylmethyl substituent relative to the planar indazole ring. This solid-state data serves as the gold standard for structural validation, corroborating all findings from spectroscopic methods performed in solution. Although a specific crystal structure for this exact compound is not publicly available, the technique remains the definitive method for such structural confirmation.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of the electronic structure of molecules. For substituted indazoles, DFT calculations are instrumental in understanding their reactivity and the factors that govern chemical transformations.

DFT studies on the analogous methyl 5-bromo-1H-indazole-3-carboxylate reveal crucial details about its electronic landscape. researchgate.net These calculations help in determining the distribution of electron density, electrostatic potentials, and the nature of chemical bonds within the molecule. Such analyses are critical for predicting how the molecule will interact with other reagents. For instance, Natural Bond Orbital (NBO) analyses, a component of DFT studies, are used to calculate the partial charges on individual atoms. researchgate.net In the indazole system, the N1 and N2 atoms of the pyrazole (B372694) ring are key sites for reactions like alkylation. DFT calculations have shown that the relative nucleophilicity of these two nitrogen atoms can be quantified, providing a theoretical basis for observed reaction outcomes. researchgate.net

These theoretical models are powerful for explaining and predicting the chemical behavior of the 5-bromo-indazole core, which is central to the structure of 5-Bromo-2-(cyclopropylmethyl)-2H-indazole.

Prediction of Reaction Pathways and Transition States through Computational Modeling

A significant application of computational chemistry is the mapping of reaction pathways and the characterization of transition states. This provides a dynamic view of a chemical reaction, revealing the energy barriers that must be overcome for a reaction to proceed.

For the alkylation of the 5-bromo-indazole scaffold, DFT calculations have been employed to model the entire reaction coordinate. researchgate.net This involves identifying the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, a potential energy surface can be constructed. For example, in the N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, computational models have been used to compare the energy barriers for alkylation at the N1 versus the N2 position. researchgate.net These calculations can elucidate why one isomer is formed preferentially over another under specific reaction conditions. The models can account for the effects of solvents, bases, and the nature of the alkylating agent, providing a comprehensive mechanistic picture. researchgate.net Such computational foresight is invaluable in synthetic chemistry for optimizing reaction conditions to achieve desired products.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept within computational chemistry for explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy and spatial distribution of these orbitals dictate how a molecule interacts with other species.

The HOMO-LUMO energy gap (ΔE) is a critical parameter derived from these calculations; a smaller gap generally indicates higher reactivity. irjweb.comnih.gov For molecules in the indazole family, analysis of the HOMO and LUMO provides insight into their electrophilic and nucleophilic nature. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors provide a semi-quantitative way to describe reactive behavior. irjweb.com

Table 1: Key Global Reactivity Descriptors

| Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. It is related to the HOMO-LUMO gap. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

This table presents the fundamental equations used to calculate global reactivity descriptors from HOMO and LUMO energies.

These descriptors, calculated via DFT, help classify the reactivity of the 5-bromo-indazole core, providing a theoretical framework for its chemical behavior.

Computational Approaches to Understanding and Predicting Regioselectivity

Regioselectivity—the preference for a reaction to occur at one position over another—is a common challenge in the synthesis of substituted indazoles. Alkylation of the 1H-indazole precursor can lead to a mixture of N1- and N2-substituted products. researchgate.net Computational modeling has proven to be an exceptionally powerful tool for dissecting the factors that control this selectivity.

DFT calculations on methyl 5-bromo-1H-indazole-3-carboxylate have provided detailed mechanistic insights into why different reaction conditions favor either N1 or N2 alkylation. researchgate.net For example, calculations suggest that in the presence of a cesium base, a chelation mechanism involving the cesium ion, the N2-nitrogen, and the oxygen of the ester group at the C3 position can favor the formation of the N1-substituted product. researchgate.net Conversely, other non-covalent interactions can drive the formation of the N2-product. researchgate.net

Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. NBO analysis, which provides atomic charges, also helps in rationalizing the observed regioselectivity by indicating which nitrogen atom is more electron-rich and thus more nucleophilic. researchgate.net These computational tools allow chemists to make informed predictions about how changes to the substrate or reaction conditions will influence the isomeric ratio of the products.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations provide a molecular-level view of reaction mechanisms that is often inaccessible through experimental methods alone. These calculations can validate proposed mechanisms or reveal entirely new, unexpected reaction pathways.

In the context of substituted indazoles, quantum chemical calculations have been pivotal in building comprehensive mechanistic models. For the alkylation of the 5-bromo-indazole system, these calculations have gone beyond simply predicting the major product. They have detailed the step-by-step process, including the formation of the indazolide anion, its interaction with counter-ions and solvent molecules, and the energetics of the subsequent nucleophilic attack on the alkylating agent. researchgate.net

By modeling transition states, computational chemists can identify the key structural features that stabilize or destabilize the pathway to a particular product. This deep mechanistic understanding allows for the rational design of new synthetic methods with improved selectivity and efficiency, not just for this compound but for the broader class of indazole-based compounds. researchgate.net

Synthetic Applications and Further Derivatization of the Indazole Scaffold

5-Bromo-2-(cyclopropylmethyl)-2H-indazole as a Versatile Synthetic Building Block

This compound is a highly useful synthetic intermediate, primarily due to the presence of the bromine atom at the C5-position. This halogen acts as a versatile chemical handle, enabling a wide array of subsequent transformations, particularly transition-metal-catalyzed cross-coupling reactions. The N2-cyclopropylmethyl substituent provides a specific regioisomeric configuration that is often explored in the design of biologically active molecules, distinguishing it from its N1-substituted counterpart. beilstein-journals.org

The strategic placement of the bromine allows for the introduction of various aryl, heteroaryl, or alkyl groups, fundamentally altering the electronic and steric properties of the indazole core. This capacity for diversification makes it an invaluable building block in the synthesis of complex molecules, including those with potential pharmacological activities. beilstein-journals.orgnih.gov The stability of the indazole ring and the cyclopropylmethyl group under many reaction conditions further enhances its utility as a reliable scaffold for constructing more elaborate chemical structures.

Post-Synthetic Modifications of the 5-Bromo-Indazole Moiety

Once the this compound scaffold is synthesized, its bromine atom and reactive C-H bonds provide opportunities for extensive post-synthetic modifications. These modifications are critical for fine-tuning the properties of the final molecule.

The bromine atom at the C5-position is ideally situated for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds.

The Suzuki-Miyaura coupling is one of the most frequently employed methods for this purpose. It involves the reaction of the 5-bromoindazole with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the introduction of diverse substituents at the C5-position. nih.gov Studies on various N-substituted 5-bromoindazoles have demonstrated the general applicability of this method. nih.govresearchgate.net Typical conditions involve catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄ with bases such as K₂CO₃ or Cs₂CO₃ in solvents like dioxane, DME, or DMF, often with the addition of water. nih.govnih.gov

Representative Catalysts and Bases for Suzuki-Miyaura Coupling of 5-Bromoindazoles

| Catalyst | Base | Solvent System | Coupling Partner | Reference |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane (DME) | N-Boc-2-pyrroleboronic acid | nih.gov |

| Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-Dioxane/Water | Various organoboronic acids | nih.gov |

The Stille cross-coupling offers an alternative method for C-C bond formation at the C5-position. This reaction couples the 5-bromoindazole with an organostannane (R-SnR'₃) reagent, also catalyzed by a palladium complex. psu.edu The Stille reaction is known for its mild conditions and tolerance of a broad scope of functional groups. psu.edu Although the toxicity of organotin reagents is a drawback, the reaction's versatility makes it a valuable tool in complex synthesis. nih.govmsu.edu The mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. psu.edu

Key Features of Stille Cross-Coupling

| Feature | Description |

|---|---|

| Electrophile | Aryl or vinyl halide (e.g., this compound) |

| Nucleophile | Organostannane (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) |

| Catalyst | Palladium(0) complex (e.g., Pd(PPh₃)₄) |

| Advantages | Mild reaction conditions, tolerance of diverse functional groups |

| Disadvantages | Toxicity and removal of tin byproducts |

Beyond the C5-position, the C3-position of the 2H-indazole ring is another key site for functionalization. The electronic nature of the 2H-indazole makes the C3-proton susceptible to deprotonation or direct C-H activation. rsc.orgchim.it A variety of methods have been developed for introducing substituents at this position.

Transition metal-catalyzed C-H activation is a powerful strategy for C3-functionalization. For instance, palladium-catalyzed reactions can be used to introduce aryl, alkyl, or other functional groups directly onto the C3-position. researchgate.net Other approaches include radical-mediated reactions and visible-light-promoted transformations, which offer mild and efficient pathways to C3-substituted indazoles. frontiersin.org For example, visible-light-induced carbamoylation has been successfully applied to various 2H-indazoles, demonstrating the feasibility of functionalizing this position under gentle conditions. frontiersin.org The N2-substituent, in this case, the cyclopropylmethyl group, plays a crucial role in directing these reactions to the C3-position. rsc.orgresearchgate.net

Examples of C3-Functionalization Reactions on 2H-Indazoles

| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Reference |

|---|---|---|---|

| Carbamoylation | Oxamic acids, 4CzIPN (photocatalyst) | Carbamoyl group | frontiersin.org |

| Nitration | Fe(NO₃)₃, TEMPO | Nitro group | chim.it |

| Isocyanide Insertion | Pd(OAc)₂, Isocyanide | Amidines, leading to heterocycles | researchgate.net |

Synthesis of Advanced Indazole Analogues and Derivatives

By combining the synthetic strategies described above, this compound can be elaborated into a vast array of advanced analogues and complex derivatives. The sequential or one-pot application of C5 cross-coupling and C3-functionalization allows for the creation of di-substituted indazoles with precisely controlled substitution patterns.

For example, a synthetic route could begin with a Suzuki-Miyaura reaction to install a desired aryl or heteroaryl moiety at the C5-position. The resulting 5-aryl-2-(cyclopropylmethyl)-2H-indazole could then undergo a subsequent C3-functionalization, such as acylation or amination, to yield a highly decorated and complex indazole derivative. nih.govchim.it Such multi-step synthetic sequences are fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) and optimizing lead compounds. The creation of these novel analogues is essential for the discovery of new therapeutic agents targeting a wide range of diseases. scholaris.caaub.edu.lbresearchgate.net

Green Chemistry Aspects in the Synthesis of 5 Bromo 2 Cyclopropylmethyl 2h Indazole

Sustainable Solvent Selection and Solvent-Free Reaction Conditions

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional syntheses often rely on volatile organic compounds (VOCs) that pose risks to health and the environment. Green chemistry promotes the use of safer, more sustainable alternatives or the elimination of solvents altogether.

Sustainable Solvents: Research into the synthesis of the 2H-indazole scaffold has identified several green solvents. Polyethylene (B3416737) glycol (PEG), particularly PEG-400, has emerged as a promising alternative reaction medium. organic-chemistry.orgresearchgate.netjournalcra.com PEG is non-toxic, biodegradable, has a low vapor pressure, and can often be recycled and reused. researchgate.netmdpi.com One efficient, copper-catalyzed, one-pot, three-component synthesis of 2H-indazole derivatives from 2-halobenzaldehydes, primary amines, and sodium azide (B81097) is effectively carried out in PEG-300. organic-chemistry.org This approach avoids the use of more hazardous solvents like DMSO or DMF that are common in similar reactions. acs.orgcaribjscitech.com

Water is another exemplary green solvent utilized in certain steps of indazole synthesis. For instance, a metal-free method for the regioselective halogenation of 2H-indazoles can be performed in water, offering an eco-friendly protocol with good yields. nih.gov

Solvent-Free Conditions: An even more sustainable approach is the development of solvent-free reaction conditions. While not yet widely documented specifically for 5-Bromo-2-(cyclopropylmethyl)-2H-indazole, this strategy is a key goal in green synthesis. Such methods, often facilitated by techniques like microwave irradiation or mechanochemistry, can significantly reduce waste and simplify product purification.

Below is a comparison of solvents used in indazole synthesis, highlighting the shift towards greener alternatives.

| Solvent | Type | Green Chemistry Considerations | Reference |

| DMSO, DMF | Dipolar Aprotic | High boiling point, difficult to remove, potential toxicity. | acs.orgcaribjscitech.com |

| Polyethylene Glycol (PEG) | Green Solvent | Non-toxic, biodegradable, low vapor pressure, recyclable. | organic-chemistry.orgresearchgate.netjournalcra.com |

| Water | Green Solvent | Abundant, non-toxic, environmentally benign. | nih.gov |

| 2-Propanol | Alcohol | Greener alternative to some traditional solvents. | acs.org |

Design and Application of Heterogeneous and Nanoparticle Catalysts

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The focus has been on moving from homogeneous catalysts, which can be difficult to separate from the reaction mixture, to heterogeneous catalysts that are easily recoverable and recyclable.

Heterogeneous Catalysts: In the synthesis of 2H-indazoles, various heterogeneous catalysts have been developed. One notable example involves a recoverable Cu(II)-hydrotalcite catalyst used for the one-pot synthesis from 2-bromobenzaldehydes, primary amines, and sodium azide, which proceeds without the need for expensive ligands. researchgate.net Another system employs a Cu/aminoclay/reduced graphene oxide nanohybrid, which also facilitates the one-pot, three-component reaction efficiently. researchgate.net

Nanoparticle Catalysts: Nanoparticle catalysts have garnered significant attention due to their high surface-area-to-volume ratio, which often translates to superior catalytic activity. Copper oxide nanoparticles (both CuO and Cu₂O) have proven to be particularly effective for synthesizing the 2H-indazole core. organic-chemistry.orgacs.orgresearchgate.netresearchgate.net These nanoparticle-catalyzed reactions often proceed under ligand-free conditions, simplifying the reaction setup and reducing waste. researchgate.net For example, copper(I) oxide nanoparticles (Cu₂O-NP) catalyze the efficient synthesis of 2H-indazole derivatives in the green solvent PEG-300. organic-chemistry.org Similarly, CuO nanoparticles supported on activated carbon (CuO@C) have been used as a recyclable catalyst for the same transformation. acs.org

The reusability of these catalysts is a key advantage. Studies have shown that CuO nanoparticles can be recovered and reused for multiple reaction cycles with only a slight decrease in yield, making the process more economical and sustainable. acs.orgresearchgate.net

| Catalyst System | Type | Key Advantages | Reference |

| CuI/TMEDA | Homogeneous | Effective for C-N and N-N bond formation. | caribjscitech.com |

| Cu(II)-hydrotalcite | Heterogeneous | Recoverable, ligand-free. | researchgate.net |

| CuO Nanoparticles | Heterogeneous | Recyclable, ligand-free, high activity. | caribjscitech.comresearchgate.net |

| Cu₂O Nanoparticles | Heterogeneous | Used in green solvents (PEG), ligand-free. | organic-chemistry.org |

| CuO@C | Heterogeneous | Recyclable (up to 5 times), supported catalyst. | acs.org |

Energy-Efficient Synthetic Methods (e.g., Microwave-Assisted and Visible Light Catalysis)

Reducing energy consumption is a fundamental principle of green chemistry. This is achieved by developing reactions that proceed at ambient temperature and pressure or by using alternative energy sources that are more efficient than conventional heating.

Microwave-Assisted Synthesis: Microwave irradiation has become a powerful tool in organic synthesis for accelerating reaction rates. semanticscholar.org It allows for rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times—often from hours to minutes—and frequently resulting in higher yields and cleaner reaction profiles. jchr.orgsemanticscholar.orgorientjchem.org This technique has been successfully applied to various steps in the synthesis of indazoles and related heterocycles, demonstrating its potential for creating more energy-efficient processes. semanticscholar.orgjchr.orgsemanticscholar.org For example, the synthesis of 2H-indazoles via Schiff base formation followed by intramolecular cyclization saw reaction times for each step reduced from 12 hours to a few minutes using microwave irradiation. researchgate.net

Visible Light Catalysis: Photocatalysis, particularly using visible light, represents a highly sustainable approach as it harnesses a cheap, abundant, and clean energy source. rsc.orgresearchgate.net In recent years, visible-light-mediated methods have been developed for the functionalization of 2H-indazoles. rsc.orgresearchgate.netbeilstein-journals.org These reactions can often be conducted at room temperature, avoiding the need for thermal energy input. Some innovative methods even proceed in the absence of a transition metal or a photocatalyst, relying on a self-catalyzed energy transfer process between the reactants. acs.orgnih.gov This strategy has been used for the synthesis of 3-acyl-2H-indazoles and highlights a frontier in energy-efficient synthesis. nih.gov A heterodifunctionalization of alkynylazobenzenes promoted by visible light provides access to 2H-indazole skeletons with perfect atom economy under mild conditions. acs.org

Principles of Atom Economy and Waste Minimization

The ultimate goal of green synthesis is to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.

Atom Economy: Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.net Reactions with high atom economy are inherently greener as they generate fewer byproducts. Multi-component, one-pot reactions are excellent examples of atom-economical processes. The synthesis of the 2H-indazole core from a 2-halobenzaldehyde, a primary amine, and an azide source is a convergent approach that builds complexity quickly and generally has a higher atom economy than a linear synthesis with multiple intermediate isolation steps. acs.orgresearchgate.netresearchgate.netorganic-chemistry.org Certain visible-light-mediated syntheses of 2H-indazoles have been specifically noted for their "perfect atom economy," where all atoms of the reactants are incorporated into the product. acs.org

Waste Minimization: Waste minimization is a broader concept that encompasses atom economy but also considers other sources of waste, such as solvents, reagents used in excess, and materials from purification processes. core.ac.ukijarsct.co.inresearchgate.net Strategies for waste minimization in the synthesis of compounds like this compound include:

Catalytic Reactions: Using catalytic amounts of reagents instead of stoichiometric ones significantly reduces waste.

Process Intensification: Combining multiple reaction steps into a single pot (one-pot synthesis) avoids the need for intermediate workups and purifications, which are major sources of solvent and material waste. organic-chemistry.org

Recyclable Materials: Employing recyclable catalysts and solvents, as discussed previously, is a key strategy. researchgate.netacs.org

Green Metrics: The application of green chemistry metrics like the E-factor (Environmental Factor) and Process Mass Intensity (PMI) helps to quantify the amount of waste generated per kilogram of product. mdpi.comunica.itresearchgate.netethz.ch By calculating these metrics, chemists can objectively compare different synthetic routes and identify the most sustainable option, driving the industry towards cleaner and more efficient manufacturing. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and other valuable indazole derivatives can be made more sustainable, aligning the goals of pharmaceutical development with environmental stewardship.

Future Research Directions and Perspectives

Development of Highly Efficient and Regioselective Synthetic Methods for Complex Indazole Derivatives

The synthesis of N-substituted indazoles often yields a mixture of N1 and N2 isomers, posing a significant challenge for regioselective synthesis. Future research should prioritize the development of methodologies that afford 5-Bromo-2-(cyclopropylmethyl)-2H-indazole with high purity and yield.

A promising avenue lies in the regioselective N-alkylation of 5-bromo-1H-indazole with (bromomethyl)cyclopropane (B137280). Studies on similar systems have shown that the choice of base, solvent, and reaction conditions can significantly influence the N1/N2 selectivity. For instance, the use of sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) often leads to a mixture of isomers, whereas alternative conditions might favor the desired N2-alkylation.

Table 1: Potential Reaction Conditions for Regioselective N2-Alkylation of 5-Bromo-1H-indazole

| Parameter | Condition A | Condition B | Condition C |

| Base | Cesium Carbonate (Cs₂CO₃) | Potassium Carbonate (K₂CO₃) | Sodium Hydride (NaH) |

| Solvent | Dioxane | Acetonitrile | Tetrahydrofuran (B95107) (THF) |

| Alkylating Agent | (Bromomethyl)cyclopropane | (Tosylmethyl)cyclopropane | (Cyclopropylmethyl)triflate |

| Temperature | 80 - 100 °C | Room Temperature | 0 °C to Room Temperature |

| Expected Outcome | High N2 selectivity | Moderate to good N2 selectivity | Variable selectivity |

Further research could explore catalyst-based approaches, including transition-metal-catalyzed cross-coupling reactions, to achieve high regioselectivity. The development of a robust and scalable synthesis will be crucial for enabling more extensive investigation into the properties and potential applications of this compound.

Integration of Advanced Computational and Experimental Approaches for Mechanistic Discovery

A deeper understanding of the reaction mechanisms governing the synthesis of this compound is essential for optimizing existing methods and designing new ones. The integration of computational chemistry with experimental studies offers a powerful tool for this purpose.

Density Functional Theory (DFT) calculations can be employed to model the transition states of the N-alkylation reaction of 5-bromo-1H-indazole. nih.govsemanticscholar.org Such calculations can help elucidate the factors that favor the formation of the N2 isomer over the N1 isomer. Key parameters to investigate include the electronic properties of the indazole ring, the nature of the alkylating agent, and the role of the solvent and base in stabilizing the transition states.

Experimental validation of these computational models can be achieved through kinetic studies and the analysis of reaction intermediates. This synergistic approach will not only provide a detailed mechanistic picture but also enable the rational design of more efficient and selective synthetic routes.

Exploration of Novel Functionalization Strategies for Indazole Scaffolds

The functionalization of the indazole core of this compound opens up possibilities for creating a library of novel derivatives with potentially enhanced properties. Future research should focus on developing selective C-H functionalization methods for this specific scaffold.

Recent advancements in transition-metal-catalyzed C-H activation provide a promising toolkit for modifying the indazole ring. rsc.orgresearchgate.net For this compound, key targets for functionalization would be the C3, C4, C6, and C7 positions of the indazole ring.

Table 2: Potential C-H Functionalization Reactions for this compound

| Position | Reaction Type | Catalyst/Reagent | Potential Functional Group |

| C3 | Direct Arylation | Palladium(II) acetate / Phosphine (B1218219) ligand | Aryl, Heteroaryl |

| C4 | Halogenation | N-Halosuccinimide | Chlorine, Iodine |

| C6 | Borylation | Iridium catalyst / Bis(pinacolato)diboron | Boryl |

| C7 | Acylation | Rhodium(III) catalyst / Aldehyde | Acyl |

The bromine atom at the C5 position also serves as a versatile handle for further transformations, such as Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Innovation in Sustainable and Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, future synthetic strategies for this compound and its derivatives should aim to minimize environmental impact. benthamdirect.com This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Potential areas for innovation include:

Microwave-assisted synthesis: This technique can often reduce reaction times and improve yields compared to conventional heating.

Flow chemistry: Continuous flow reactors can offer better control over reaction parameters, leading to improved safety and efficiency, particularly for scalable synthesis.

Use of green solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, ethanol (B145695), or supercritical fluids, is a key goal of green chemistry.

Catalyst recycling: The development of heterogeneous catalysts or methods for the efficient recovery and reuse of homogeneous catalysts can significantly reduce waste and cost.

By embracing these sustainable practices, the synthesis of this compound can be made more economical and environmentally responsible, paving the way for its potential future applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-2-(cyclopropylmethyl)-2H-indazole?

- Methodology : Synthesis often involves functionalization of the indazole core via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For brominated indazoles, a common approach is to introduce the cyclopropane moiety through alkylation using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for higher purity .

- Key Considerations : Monitor reaction progress via TLC to avoid over-alkylation. Control temperature to prevent cyclopropane ring opening.

Q. How should researchers handle and store this compound to ensure stability?

- Safety Protocols : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent degradation. Use desiccants to mitigate moisture sensitivity. Avoid exposure to strong acids/bases due to potential indazole ring instability .

- Handling : Wear PPE (gloves, goggles) and work in a fume hood. Refer to SDS for spill management (e.g., absorb with vermiculite, avoid water rinsing) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Use / NMR to verify substitution patterns (e.g., cyclopropane methylene protons at δ ~0.5–1.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight. IR spectroscopy identifies functional groups (e.g., N-H stretches in indazole) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis ensure ≥95% purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of brominated indazoles?

- Data Utilization : Access Cambridge Crystallographic Data Centre (CCDC) entries (e.g., CCDC 2062478 in ) to compare bond lengths, angles, and torsion angles. Validate computational models (DFT or MD simulations) against experimental data to refine electronic structure predictions.

- Contradiction Management : If discrepancies arise (e.g., unexpected dihedral angles), re-examine crystallization solvents or lattice packing effects, which may distort geometries .

Q. What strategies optimize the pharmacological activity of this compound derivatives?

- SAR Studies : Modify the cyclopropane group or indazole substituents to assess bioactivity. For example, introducing electron-withdrawing groups (e.g., halogens) at the 5-position enhances binding affinity in kinase inhibition assays .

- Experimental Design : Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to prioritize derivatives. Cross-validate results with orthogonal techniques (e.g., SPR for binding kinetics) .

Q. How do researchers address inconsistencies in reported biological activity data for this compound class?

- Root-Cause Analysis : Evaluate assay conditions (e.g., cell lines, incubation times) and batch-to-batch purity variations. For example, trace impurities in synthesis (e.g., dehalogenated byproducts) may skew IC₅₀ values .

- Mitigation : Standardize protocols (e.g., NIH/WHO guidelines) and use reference controls. Publish raw data and statistical analyses to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.